Thiepan-2-ol
Overview
Description
Thiepan-2-ol is a useful research compound. Its molecular formula is C6H12OS and its molecular weight is 132.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Thiepanes, including Thiepan-2-ol, have been synthesized from D-(−)-quinic acid, demonstrating unique conformations and flexibility, crucial for their potential in various chemical applications. This synthesis involved key steps like deprotection of ether groups (Shih & Gao, 2013).
- Enantiopure thiepanes were synthesized from alcohol sugars and evaluated as glycosidase inhibitors, showing the importance of structural and stereochemical features for biological activity (Arcelli et al., 2002).
- Research on 2-(Methylthio)thiane and 2-(Methylthio)thiepane demonstrated their reactivity with electrophiles, leading to various derivatives, emphasizing the versatility of thiepanes in chemical reactions (Böge, Schwär, & Voß, 1993).
Biomedical Applications
- Platinum (II) complexes with thiepane dioxide diamine ligands were investigated for their potential as anticancer drugs, showing promising results against human carcinoma cells (Cerè et al., 2006).
- Research on 7-(hydroxymethyl)thiepane-3,4,5-triols, a class of thiepanes, indicated their potential as glycosidase inhibitors, highlighting the importance of thiepanes in developing new treatments for diseases like cancer and diabetes (高維麟, 2012).
Theoretical Studies and New Synthesis Methods
- Theoretical conformational analysis of thiepanes, such as thiepane 9 and 1,4-oxathiepane, provided insight into their stable conformations, essential for understanding their reactivity and applications (Espinosa et al., 1993).
- A study demonstrated the efficient synthesis of new 3,4,6‐trihydroxythiepanes from D‐(‐)‐quinic acid, showcasing a novel approach to creating thiepane derivatives (Shih & Yi‐Chuan Fang, 2007).
Mechanism of Action
Target of Action
Similar compounds such as terpinen-4-ol have been shown to have antibacterial and antibiofilm activity against staphylococcus aureus
Mode of Action
The exact mode of action of Thiepan-2-ol is currently unknown due to the lack of specific studies on this compound. For instance, terpinen-4-ol, a compound mentioned earlier, has been shown to have antibacterial and antibiofilm activity
Biochemical Pathways
For instance, terpinen-4-ol, a compound mentioned earlier, has been shown to have antibacterial and antibiofilm activity
Pharmacokinetics
For instance, thiopental, a compound with a similar structure, has been shown to have linear pharmacokinetics at low doses and non-linear pharmacokinetics at high doses due to saturation and/or induction of metabolism
Action Environment
For instance, thiopental, a compound with a similar structure, has been shown to have its action intensified by stress, suggesting that environmental factors such as stress could potentially influence the action of this compound
Properties
IUPAC Name |
thiepan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-6-4-2-1-3-5-8-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLWHOZWDMVLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(SCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398929 | |
Record name | Thiepan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14769-30-3 | |
Record name | Thiepan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-hydroxythiepan unique compared to its lower homologues?
A1: While 2-hydroxythiepan, a seven-membered cyclic hemithioacetal, shares structural similarities with its five- and six-membered counterparts (tetrahydro-2-hydroxythiophen and tetrahydro-2-hydroxy(thiopyran) respectively), it exhibits a key difference. Unlike the smaller ring compounds, 2-hydroxythiepan does not undergo self-condensation to form a dithioacetal. [] This difference in reactivity highlights the impact of ring size on the chemical behavior of cyclic hemithioacetals.
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